

CCT128930: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **CCT128930**, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

CCT128930 is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of AKT2, with an IC₅₀ of 6 nM.^{[1][2][3][4][5][6]} Its development was driven by the need for selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. **CCT128930** exhibits significant selectivity for AKT over other closely related kinases, a feature achieved by targeting a single amino acid difference in the kinase domain.^{[7][8]} This guide delves into the specifics of this selectivity, providing quantitative data and the methodologies used to determine it.

Kinase Selectivity Profile of CCT128930

The selectivity of **CCT128930** has been primarily characterized through in vitro kinase assays against a panel of kinases. The most potent inhibition is observed against AKT2.

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **CCT128930** against its primary target and other key kinases.

Kinase	IC ₅₀ (nM)	Fold Selectivity vs. AKT2
AKT2	6	1
p70S6K	120	20
PKA	168	28

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[9\]](#)

In a broader screening against a panel of 47 different human kinases at a concentration of 10 μ M, **CCT128930** demonstrated minimal cross-reactivity.[\[10\]](#) However, significant inhibition (less than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[\[10\]](#)

Experimental Protocols

The determination of the kinase selectivity profile of **CCT128930** involves biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is a representative protocol for such an assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is a common and robust way to determine the potency of kinase inhibitors.

Objective: To measure the IC₅₀ of **CCT128930** against a panel of protein kinases.

Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- **CCT128930** (dissolved in DMSO)

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)
- [γ -³³P]ATP
- ATP (at a concentration equivalent to the K_m for each kinase)
- 96-well polypropylene plates
- 96-well filter plates
- Phosphoric acid (H₃PO₄)
- Scintillation cocktail
- Scintillation counter

Procedure:

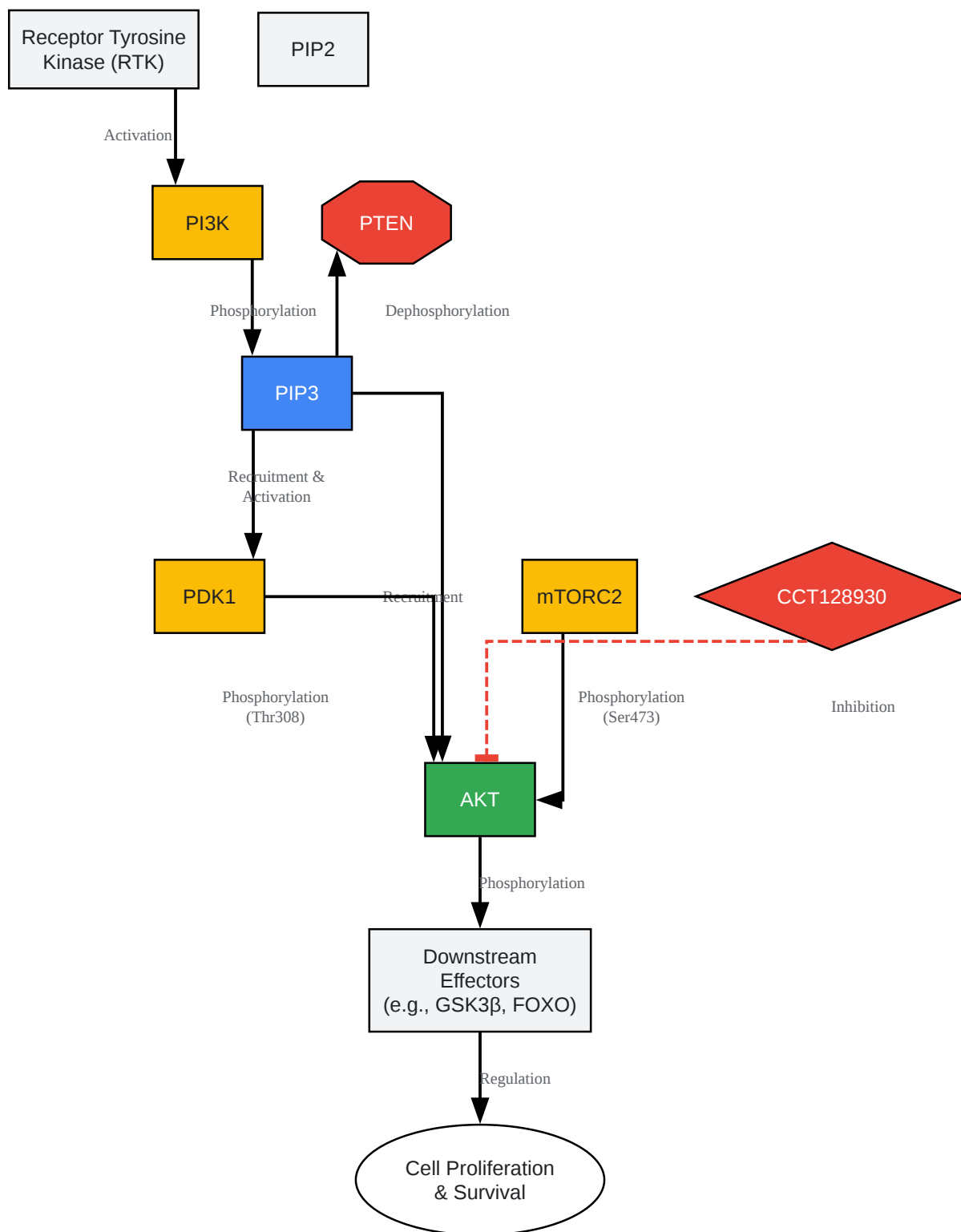
- Compound Preparation: Prepare a serial dilution of **CCT128930** in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a 96-well polypropylene plate, add the following components in order:
 - 20 μ l of kinase reaction buffer
 - 10 μ l of the specific peptide substrate
 - 10 μ l of the purified kinase
 - 5 μ l of the diluted **CCT128930** or DMSO (for control)
- Initiation of Reaction: Start the kinase reaction by adding 5 μ l of a mixture of ATP and [γ -³³P]ATP. The final ATP concentration should be at the apparent K_m for each respective kinase.
- Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

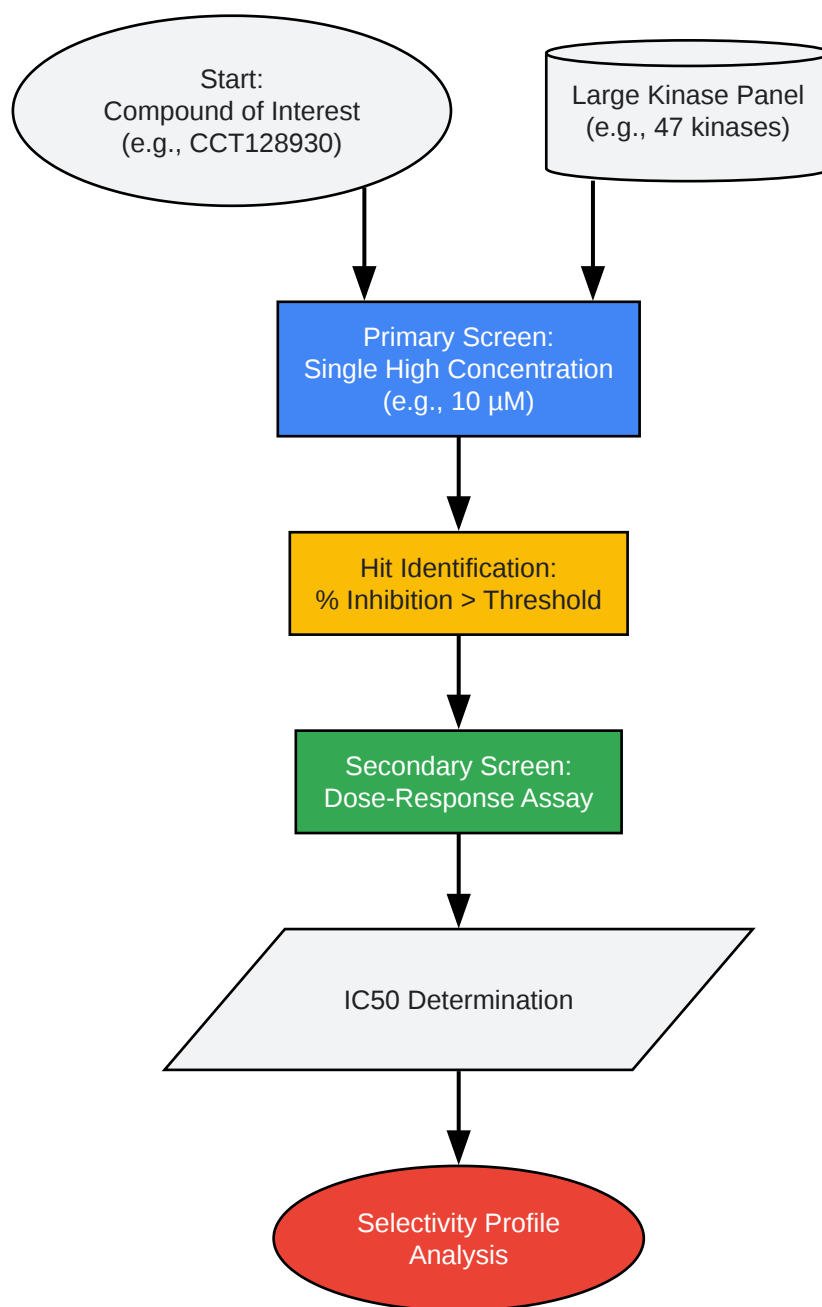
- Termination of Reaction: Stop the reaction by adding 20 μ l of phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ - 33 P]ATP.
- Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of **CCT128930** relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The PI3K/AKT Signaling Pathway

CCT128930 targets AKT, a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.





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